Trimethylacetic anhydride
Overview
Description
Trimethylacetic anhydride, a derivative of trimethylacetic acid, is a chemical compound utilized in various organic synthesis reactions. Its relevance spans from serving as an acylating agent to its use in the preparation and modification of organic molecules, showcasing its versatility in chemical applications.
Synthesis Analysis
Trimethylacetic acid, a precursor to trimethylacetic anhydride, can be synthesized through the reaction of 3,3-dimethyl-2-butanone with sodium hypochlorite in the presence of quaternary ammonium salt, highlighting a practical approach to obtaining this compound with high purity and yield (Ying, 2004).
Molecular Structure Analysis
The structure of trimethylacetic acid, closely related to the anhydride form, has been studied through dielectric measurements, revealing insights into its molecular configuration in condensed phases. These studies suggest nonpolar dimer units with disordered orientation in its solid-state phase, providing a foundation for understanding the anhydride's structure (Kondo & Oda, 1954).
Chemical Reactions and Properties
The reactivity of trimethylacetic anhydride with various substrates underlines its utility in organic synthesis. For instance, its role in the improved preparation and use as a highly efficient and selective N-formylating reagent showcases its significance in synthesizing complex organic molecules (Vlietstra, Zwikker, Nolte, & Drenth, 2010).
Physical Properties Analysis
The study of trimethylacetic acid in different states provides insight into the physical properties of its anhydride form. Low values of dielectric constant and conductivity, combined with X-ray investigation results, suggest distinct physical characteristics that are crucial for its application in synthesis processes (Kondo & Oda, 1954).
Chemical Properties Analysis
The chemical properties of trimethylacetic anhydride, such as its acylation capabilities, are exemplified by the catalysis of acylation reactions of alcohols with acid anhydrides, demonstrating its efficiency and selectivity in synthetic applications. This highlights its functionality and versatility in organic chemistry (Procopiou, Baugh, Flack, & Inglis, 1998).
Scientific Research Applications
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Acylation and Esterification Reagent for Anilines and Phenols
- Scientific Field : Organic Chemistry
- Application Summary : Trimethylacetic anhydride is used as an acylation and esterification reagent for anilines and phenols . Acylation involves the process of adding an acyl group to a compound, while esterification is the reaction of carboxylic acids and alcohols to produce esters.
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Solid-Phase Oligonucleotide Synthesis
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Kinetic Resolution of Racemic 2-Hydroxy-γ-Butyrolactones
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Production of Cyano-4, N-tert-butyloxycarbonyl Piperidine
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Labeling of Histones
- Scientific Field : Biochemistry
- Application Summary : Trimethylacetic anhydride is used for labeling histones . Histones are proteins that package and order the DNA into structural units called nucleosomes. They play a crucial role in gene regulation.
- Results or Outcomes : The outcome of this reaction is the labeling of histones. This can facilitate the quantification of histone marks at the MS1 level .
Safety And Hazards
Future Directions
Trimethylacetic anhydride has been reported as a novel derivatization reagent for bottom–up proteomics of histone proteoforms . It substantially improves the separation of positional isomers, which is a prerequisite for identification and quantification of post-translationally modified histone forms . This suggests potential future directions in the field of proteomics .
properties
IUPAC Name |
2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVFRAEAAXREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014577 | |
Record name | Trimethylacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trimethylacetic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21777 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trimethylacetic anhydride | |
CAS RN |
1538-75-6 | |
Record name | Pivalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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